2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Catalog No.
S12218190
CAS No.
M.F
C29H25N3O3S
M. Wt
495.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin...

Product Name

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C29H25N3O3S/c1-19-8-10-21(11-9-19)26-16-23(20-12-14-22(34-2)15-13-20)24(17-30)29(32-26)36-18-28(33)31-25-6-4-5-7-27(25)35-3/h4-16H,18H2,1-3H3,(H,31,33)

InChI Key

FXXDOXVYFZODBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)NC4=CC=CC=C4OC

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a thioether-containing derivative of acetamide. It features a complex structure characterized by a pyridine ring substituted with cyano and aromatic groups, specifically a 4-methoxyphenyl and a p-tolyl group. The presence of the thioether linkage (sulfur atom connecting the pyridine to the acetamide) adds to its chemical uniqueness and potential reactivity.

The molecular formula of this compound is C24H24N4O2SC_{24}H_{24}N_4O_2S, and it has a molecular weight of approximately 440.54 g/mol. The structure includes multiple functional groups, which may contribute to its biological activity and interactions with various biological targets.

The synthesis of this compound typically involves nucleophilic substitution reactions, where the thioether moiety is formed through the reaction of a thiol with an appropriate electrophile. For example, in the synthesis of related compounds, mercaptoacetamides can react with pyridine halides under basic conditions to yield thioether derivatives .

In general, reactions involving this compound may include:

  • Nucleophilic substitution: The sulfur atom can act as a nucleophile, attacking electrophiles.
  • Acylation reactions: The acetamide group can participate in acylation reactions, influencing its biological properties.

Compounds similar to 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide have demonstrated various biological activities, including insecticidal properties and potential anticancer effects. For instance, thioether-containing acetamides have been studied for their pesticidal activities against certain insect species .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, potentially affecting metabolic pathways or cellular functions.

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves several steps:

  • Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the cyano group: This may involve nucleophilic addition reactions using cyanide sources.
  • Thioether formation: A thiol reacts with an electrophile (such as an alkyl halide or acetamide) under basic conditions.
  • Final acetamide formation: The introduction of the N-(2-methoxyphenyl) group is accomplished through acylation reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agriculture: Its insecticidal properties make it a candidate for use in pest control formulations.
  • Material Science: The unique properties of thioether compounds may lead to applications in developing new materials with specific functionalities.

Studies on similar compounds have indicated that their interactions with biological systems can be influenced by their structural features. For example, thioether-containing compounds often exhibit enhanced lipophilicity, which can improve their bioavailability and efficacy in biological systems .

Interaction studies typically involve:

  • Binding affinity assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular assays: Testing the compound's effect on cell viability and function in vitro.
  • In vivo studies: Assessing the efficacy and safety profile in animal models.

Several compounds share structural similarities with 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide, including:

  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide
    • Features dimethyl substitutions on the pyridine ring.
    • Exhibits different biological activities due to structural variations .
  • 2-{[3-Cyano-6-(4-methoxyphenyl)-4-trifluoromethyl-pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
    • Contains trifluoromethyl substituents which may enhance certain interactions .
  • 2-((3-Cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
    • Incorporates thiophene instead of a phenolic group, affecting its reactivity and biological profile .

Uniqueness

The uniqueness of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups and structural features that potentially confer distinct biological activities not observed in its analogs. The presence of both methoxy and cyano groups alongside a thioether linkage enhances its chemical diversity and potential utility in various applications.

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

495.16166284 g/mol

Monoisotopic Mass

495.16166284 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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